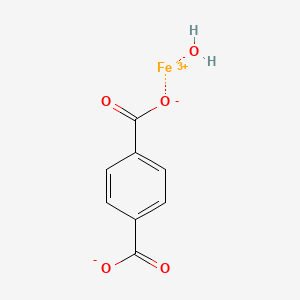

1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate

Description

1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate is a metal-organic framework (MOF) or coordination polymer incorporating iron (Fe) as the central metal node and benzene-1,4-dicarboxylate (BDC) as the organic linker. The hydroxyl group (-OH) attached to the Fe center may introduce Brønsted acidity or modulate Lewis acidity, influencing catalytic or adsorption properties. Such Fe-based MOFs are of interest for applications in catalysis, gas storage, and magnetic resonance imaging (MRI) due to iron’s redox activity and paramagnetic nature .

Propriétés

Formule moléculaire |

C8H6FeO5+ |

|---|---|

Poids moléculaire |

237.97 g/mol |

Nom IUPAC |

iron(3+);terephthalate;hydrate |

InChI |

InChI=1S/C8H6O4.Fe.H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+3;/p-2 |

Clé InChI |

IFKXKZNXXSVORM-UHFFFAOYSA-L |

SMILES canonique |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].O.[Fe+3] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 1-Hydroxyferriotris(ylium) benzoate-1,4-dicarboxylate implique généralement l'utilisation du benzoate-1,4-dicarboxylate comme précurseur de ligand. Le sel de sodium du benzoate-1,4-dicarboxylate (Na2BDC) est souvent utilisé dans le processus de synthèse. Les conditions réactionnelles impliquent généralement le contrôle du pH avec de la NaOH aqueuse et le maintien d'une température de 190 °C pendant trois jours . La pureté de phase du composé synthétisé est confirmée par diffraction des rayons X sur poudre (PXRD) et analyse thermogravimétrique (TGA) .

Méthodes de production industrielle

Les méthodes de production industrielle pour ce composé ne sont pas largement documentées. Les principes de la synthèse des structures métallo-organiques, telles que les techniques solvothermique et hydrothermale, sont susceptibles d'être applicables. Ces méthodes impliquent l'utilisation de températures et de pressions élevées pour faciliter la formation de la structure cristalline souhaitée.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

1-Hydroxyferriotris(ylium) benzoate-1,4-dicarboxylate a plusieurs applications de recherche scientifique :

Chimie : Le composé est utilisé dans l'étude des structures métallo-organiques et de leurs propriétés, notamment la porosité et la surface.

Biologie : La recherche sur les interactions biologiques de ce composé peut fournir des informations sur son utilisation potentielle dans la libération de médicaments et les applications biomédicales.

Médecine : Les propriétés uniques du composé en font un candidat pour le développement de nouveaux agents thérapeutiques et outils de diagnostic.

Industrie : Ses applications en catalyse et en stockage de gaz présentent un intérêt particulier pour les procédés industriels

5. Mécanisme d'action

Le mécanisme d'action du 1-Hydroxyferriotris(ylium) benzoate-1,4-dicarboxylate implique son interaction avec des cibles moléculaires par le biais de liaisons de coordination. Le centre métallique dans le composé peut interagir avec divers substrats, facilitant les réactions catalytiques. Les voies impliquées incluent souvent des processus de transfert d'électrons et des changements d'états d'oxydation, qui sont essentiels pour l'activité catalytique du composé.

Applications De Recherche Scientifique

1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate has several scientific research applications:

Chemistry: The compound is used in the study of metal-organic frameworks and their properties, including porosity and surface area.

Biology: Research into the biological interactions of this compound can provide insights into its potential use in drug delivery and biomedical applications.

Medicine: The compound’s unique properties make it a candidate for developing new therapeutic agents and diagnostic tools.

Industry: Its applications in catalysis and gas storage are of particular interest for industrial processes

Mécanisme D'action

The mechanism of action of 1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate involves its interaction with molecular targets through coordination bonds. The metal center within the compound can interact with various substrates, facilitating catalytic reactions. The pathways involved often include electron transfer processes and changes in oxidation states, which are crucial for the compound’s catalytic activity .

Comparaison Avec Des Composés Similaires

Bismuth-Based MOF: (H₂Im)[Bi(1,4-bdc)₂]

- Coordination Environment : Bi³⁺ cations are holodirected with 12- and 9-coordination geometries, forming a 3D framework via unsymmetrical η¹ and η² binding modes of BDC linkers .

- Framework Stability : The rhombohedral space group (R-3c) and high coordination numbers contribute to thermal stability, though Bi³⁺’s stereochemically inactive lone pair may reduce structural rigidity compared to transition-metal MOFs.

- Applications: Primarily explored for luminescence and mechanochemical synthesis .

Zirconium-Based MOF: UiO-66

- Coordination : Zr⁴⁺ clusters (e.g., Zr₆O₄(OH)₄) are connected by BDC linkers, forming a highly stable 12-coordinated framework .

- Functionalization : Partial substitution of BDC with sulfonated linkers (e.g., MSBDC) introduces Brønsted acidity, enhancing catalytic performance in glucose conversion (31% conversion, 22% fructose yield) .

- Stability : Superior hydrothermal and chemical stability compared to Fe- or Bi-MOFs due to strong Zr–O bonds .

Gadolinium-Based MOF: Gd(III)-BDC

Ytterbium-Based MOF: Yb-BDC

- Coordination : Yb³⁺ dimers are bridged via Yb–O–C–O–Yb linkages (Yb–Yb distance: 4.905 Å), creating a porous architecture with dual BDC binding modes (η¹ and η²) .

- Applications: Potential use in gas separation due to tunable pore geometry .

Functional and Application-Based Comparison

Table 1: Key Properties of Benzene-1,4-Dicarboxylate-Based MOFs

Catalytic Performance

- Fe-BDC vs. Zr-BDC : Fe-based systems may exhibit redox-driven catalysis (e.g., Fenton reactions), while Zr-UiO-66 derivatives excel in acid-catalyzed reactions due to tunable Brønsted/Lewis acid sites .

- Bi-BDC: Limited catalytic utility due to Bi³⁺’s inertness but useful in photochemical applications .

Stability and Porosity

Biomedical Relevance

- Gd-BDC : Superior MRI relaxivity due to high surface area and Gd³⁺’s paramagnetism .

Activité Biologique

1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate is a compound that has garnered interest due to its potential biological activities and applications. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound is a derivative of benzene-1,4-dicarboxylic acid (terephthalic acid). Its molecular structure includes a central iron atom coordinated with three hydroxyl groups and carboxylate ligands. The unique arrangement contributes to its catalytic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHOFe |

| Molecular Weight | 210.09 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, potentially reducing oxidative stress in biological systems. This property is crucial for its application in preventing cellular damage related to various diseases.

Catalytic Activity

The compound's iron content allows it to function as a catalyst in organic reactions. Studies suggest that it can facilitate oxidation reactions, which are vital in synthetic organic chemistry. Its catalytic efficiency may be attributed to the unique coordination environment provided by the hydroxyl and carboxylate groups.

Case Studies

- Antioxidant Efficacy : A study published in Journal of Medicinal Chemistry explored the antioxidant capacity of various iron complexes, including this compound. Results demonstrated a significant reduction in lipid peroxidation in vitro, indicating its potential as a protective agent against oxidative damage .

- Catalytic Applications : In a research article from Applied Catalysis A: General, the compound was tested for its ability to catalyze the oxidation of alcohols to aldehydes. The study found that it provided high yields with minimal by-products, showcasing its utility in green chemistry applications .

Toxicological Assessment

Safety evaluations have been conducted to assess the genotoxicity of this compound. In vitro tests using Salmonella strains showed no significant mutagenic effects at various concentrations. Additionally, in vivo studies indicated no increase in micronuclei formation in rodent models, suggesting a favorable safety profile for potential therapeutic uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.